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Compound of Interest
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Cat. No.: B10853445

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two small molecule kinase inhibitors, Fedratinib
(also known as TG101348 or SAR302503) and TG-100435. While both are potent kinase
inhibitors, available scientific literature reveals distinct target profiles, particularly concerning
Janus kinase 2 (JAK2). This document summarizes the inhibitory activity and selectivity of each
compound, supported by experimental data, to inform research and drug development efforts.

Executive Summary

Extensive research has established Fedratinib (TG101348) as a potent and selective inhibitor
of JAK2, a key enzyme in the JAK-STAT signaling pathway implicated in various
myeloproliferative neoplasms. In contrast, available data on TG-100435 characterize it as a
multi-targeted inhibitor of the Src family of tyrosine kinases, with no current evidence of
significant inhibitory activity against JAK2. Therefore, a direct comparison of their JAK2
inhibition properties is not feasible. This guide will present the detailed profile of Fedratinib as a
JAK?2 inhibitor and the known target profile of TG-100435 to highlight their distinct mechanisms
of action.

Fedratinib (TG101348): A Selective JAK2 Inhibitor

Fedratinib is an orally bioavailable, ATP-competitive inhibitor of JAK2. It has demonstrated
efficacy in treating myelofibrosis, a type of bone marrow cancer.
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Quantitative Data on Fedratinib's Inhibitory Activity

The following table summarizes the in vitro inhibitory potency and selectivity of Fedratinib
against various kinases.

Fold Selectivity vs.

Kinase Target IC50 (nM) e Reference
JAK2 3 1 [1](2]

JAK2 V617F 3 1 [1]

JAK1 - 35 [1]

JAK3 - >334 [1]

TYK2 - >130 [1]

FLT3 15 0.2 [1](2]

RET - - [1]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the
enzyme by 50%. A lower IC50 indicates greater potency.

Mechanism of Action of Fedratinib

Fedratinib selectively binds to the ATP-binding site of the JAK2 kinase domain, preventing the
phosphorylation of downstream STAT proteins. This disruption of the JAK-STAT signaling
pathway leads to the inhibition of cell proliferation and induction of apoptosis in JAK2-
dependent cancer cells.

Signaling Pathway of JAK2 Inhibition by Fedratinib
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JAK-STAT Signaling Pathway Inhibition by Fedratinib

Cytokine

Cytokine Receptor Fedratinib (TG101348)

JAK2

Phosphorylates

Dimerizes

pSTAT (Dimer)

—
Nucleus

[nitiates

Gene Transcription
(Proliferation, Differentiation, etc.)

Click to download full resolution via product page

Caption: Inhibition of the JAK-STAT pathway by Fedratinib.
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TG-100435: A Multi-Targeted Src Family Kinase
Inhibitor

TG-100435 is described as a novel, orally active, multi-targeted protein tyrosine kinase
inhibitor. Its primary targets are members of the Src family of kinases, which are involved in
various cellular processes, including cell growth, differentiation, and survival.

Quantitative Data on TG-100435's Inhibitory Activity

The following table summarizes the known kinase inhibition profile of TG-100435. It is
important to note the absence of JAK2 in its reported targets.

Kinase Target Ki (nM) Reference
Src 13- 64 [3]
Lyn 13- 64 [3]
Abl 13- 64 [3]
Yes 13- 64 [3]
Lck 13- 64 [3]
EphB4 13- 64 [3]

Ki values represent the inhibition constant, a measure of the inhibitor's binding affinity to the
target. A lower Ki indicates a stronger binding affinity.

Mechanism of Action of TG-100435

TG-100435 exerts its effects by inhibiting the activity of several Src family kinases. This can
impact multiple downstream signaling pathways that are dependent on these kinases, which
are often dysregulated in cancer. A study by Samanta et al. (2011) investigating the role of
JAK2 in Bcer-Abl signaling used a JAK2 inhibitor referred to as "TG". Further clarification of the
literature indicates this compound was TG101209, not TG-100435[4][5].

Experimental Workflow for Kinase Inhibition Assay
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The determination of IC50 and Ki values for kinase inhibitors typically involves in vitro kinase
assays. The following diagram illustrates a general workflow for such an experiment.

General Workflow for In Vitro Kinase Inhibition Assay
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Caption: A simplified workflow for an in vitro kinase inhibition assay.
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Conclusion

Based on the currently available scientific literature, Fedratinib (TG101348) is a potent and
selective inhibitor of JAK2, making it a valuable tool for studying JAK2-mediated signaling and
a clinically relevant therapeutic for myeloproliferative neoplasms. In contrast, TG-100435 is a
multi-targeted inhibitor of Src family kinases with no reported activity against JAK2.
Researchers and drug developers should consider these distinct target profiles when selecting
inhibitors for their studies. For investigations specifically targeting the JAK2 pathway, Fedratinib
is a well-characterized and appropriate choice. For studies involving Src family kinases, TG-
100435 may be a relevant tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b10853445?utm_src=pdf-body
https://www.benchchem.com/product/b10853445?utm_src=pdf-body
https://www.benchchem.com/product/b10853445?utm_src=pdf-body
https://www.benchchem.com/product/b10853445?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5166576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3573400/
https://pubmed.ncbi.nlm.nih.gov/26175414/
https://pubmed.ncbi.nlm.nih.gov/26175414/
https://mdanderson.elsevierpure.com/en/publications/janus-kinase-2-regulates-bcr-abl-signaling-in-chronic-myeloid-leu/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3072513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3072513/
https://www.benchchem.com/product/b10853445#tg-100435-versus-fedratinib-tg101348-in-jak2-inhibition
https://www.benchchem.com/product/b10853445#tg-100435-versus-fedratinib-tg101348-in-jak2-inhibition
https://www.benchchem.com/product/b10853445#tg-100435-versus-fedratinib-tg101348-in-jak2-inhibition
https://www.benchchem.com/product/b10853445#tg-100435-versus-fedratinib-tg101348-in-jak2-inhibition
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10853445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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